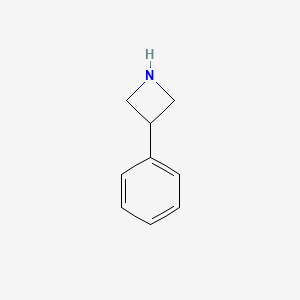

3-Phenylazetidine

Descripción

BenchChem offers high-quality 3-Phenylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZGEXKQMVAILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651786 | |

| Record name | 3-Phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-13-7 | |

| Record name | 3-Phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Phenylazetidine from N-Benzhydryl 3-Azetidinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-detailed protocol for the synthesis of 3-phenylazetidine, a valuable scaffold in medicinal chemistry, starting from N-benzhydryl 3-azetidinone. The synthesis involves a two-step sequence: a Grignard reaction to introduce the phenyl group, followed by a catalytic hydrogenation for the deprotection of the benzhydryl group. This document elucidates the mechanistic rationale behind each step, provides detailed experimental procedures, and offers insights into process optimization and characterization of the intermediates and the final product.

Introduction: The Significance of the 3-Phenylazetidine Scaffold

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant attention in drug discovery.[1][2][3] Its constrained, three-dimensional structure provides a unique vector for substituents, allowing for the exploration of novel chemical space and the development of compounds with improved pharmacological properties. Specifically, the 3-phenylazetidine moiety serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including potential therapeutic agents.[1] The presence of the phenyl group at the 3-position introduces aromatic interactions and can significantly influence the binding affinity and selectivity of a drug candidate.

The synthetic route detailed herein utilizes the commercially available N-benzhydryl 3-azetidinone, a strategic starting material where the bulky benzhydryl group serves as a robust protecting group for the azetidine nitrogen.[4][5] This protection is crucial for preventing undesired side reactions during the introduction of the phenyl group.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-phenylazetidine from N-benzhydryl 3-azetidinone is efficiently achieved through a two-step process:

-

Grignard Addition: The carbonyl group of N-benzhydryl 3-azetidinone is subjected to a nucleophilic attack by a phenyl Grignard reagent (phenylmagnesium bromide) to form the corresponding tertiary alcohol, N-benzhydryl-3-phenylazetidin-3-ol.

-

Deprotection via Catalytic Hydrogenation: The N-benzhydryl protecting group is subsequently removed via catalytic hydrogenolysis to yield the desired 3-phenylazetidine.

This strategy is advantageous due to its straightforward nature, generally good yields, and the commercial availability of the starting materials and reagents.

Mechanistic Insights and Rationale

Step 1: Grignard Addition to N-Benzhydryl 3-Azetidinone

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[6][7][8] In this first step, phenylmagnesium bromide (PhMgBr), a potent nucleophile, adds to the electrophilic carbonyl carbon of N-benzhydryl 3-azetidinone.

Mechanism:

The reaction is believed to proceed through a nucleophilic addition mechanism.[6][7] The highly polarized carbon-magnesium bond in phenylmagnesium bromide results in a carbanion-like phenyl group that readily attacks the partially positive carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate, a magnesium alkoxide, which upon acidic workup, is protonated to yield the tertiary alcohol, N-benzhydryl-3-phenylazetidin-3-ol.

Causality behind Experimental Choices:

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is the solvent of choice.[9] These aprotic solvents are crucial as they stabilize the Grignard reagent through coordination with the magnesium atom and do not react with it, unlike protic solvents which would lead to the protonation of the Grignard reagent and the formation of benzene.[9]

-

Anhydrous Conditions: The Grignard reagent is a strong base and will react with any acidic protons, including those from water.[10][11] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Temperature Control: The initial reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the Grignard addition. The reaction is then typically allowed to warm to room temperature to ensure completion.

Step 2: Deprotection of the N-Benzhydryl Group

The N-benzhydryl group is a commonly used protecting group for amines due to its stability under a range of conditions.[12][13][14] Its removal is typically achieved through catalytic hydrogenolysis.

Mechanism:

Catalytic hydrogenolysis involves the cleavage of the carbon-nitrogen bond using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[13] The generally accepted mechanism involves the adsorption of both the N-benzhydryl azetidine and molecular hydrogen onto the surface of the palladium catalyst.[13] The hydrogen molecule is cleaved to form palladium hydride species, which then facilitate the cleavage of the benzylic C-N bond, resulting in the formation of the deprotected amine (3-phenylazetidine) and diphenylmethane as a byproduct.[13]

Causality behind Experimental Choices:

-

Catalyst: 10% Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[13] In some cases, palladium hydroxide on carbon (Pearlman's catalyst) can be used, particularly for more stubborn deprotections.[4]

-

Hydrogen Source: Hydrogen gas, typically supplied from a balloon or a pressurized system, is the reducing agent.[13] Alternatively, transfer hydrogenation conditions using reagents like ammonium formate or formic acid can also be employed.[15]

-

Solvent: Protic solvents like methanol or ethanol are generally used as they can solvate the substrate and the catalyst effectively.

-

Pressure and Temperature: The reaction is often carried out at atmospheric pressure and room temperature. However, for more challenging deprotections, elevated pressure and temperature may be required to drive the reaction to completion.[4][16][17]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-Benzhydryl 3-azetidinone | ≥98% | Commercially Available |

| Magnesium turnings | --- | Commercially Available |

| Bromobenzene | Anhydrous, ≥99.5% | Commercially Available |

| Diethyl ether | Anhydrous, ≥99.7% | Commercially Available |

| Iodine | Crystal | Commercially Available |

| Hydrochloric acid | 37% | Commercially Available |

| Sodium bicarbonate | Saturated aqueous solution | --- |

| Sodium sulfate | Anhydrous | Commercially Available |

| Palladium on carbon | 10 wt. % loading | Commercially Available |

| Hydrogen gas | High purity | --- |

| Methanol | Anhydrous, ≥99.8% | Commercially Available |

| Celite® | --- | Commercially Available |

Step 1: Synthesis of N-Benzhydryl-3-phenylazetidin-3-ol

Workflow Diagram:

Caption: Workflow for the synthesis of N-benzhydryl-3-phenylazetidin-3-ol.

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. The disappearance of the iodine color and the gentle refluxing of the ether indicates the start of the reaction.

-

Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[10][11]

-

After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.[9]

-

-

Grignard Addition:

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve N-benzhydryl 3-azetidinone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzhydryl-3-phenylazetidin-3-ol as a white solid.

-

Expected Yield: 60-80%

Characterization Data (N-Benzhydryl-3-phenylazetidin-3-ol):

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzhydryl and phenyl groups, the azetidine ring protons, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon at the 3-position of the azetidine ring, the azetidine ring carbons, and the benzhydryl methine carbon. |

| IR (KBr) | Broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching), and characteristic aromatic C-H and C=C stretching vibrations. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product. |

Step 2: Synthesis of 3-Phenylazetidine

Workflow Diagram:

Caption: Workflow for the synthesis of 3-phenylazetidine.

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add N-benzhydryl-3-phenylazetidin-3-ol (1.0 eq) and methanol.

-

Carefully add 10% Pd/C catalyst (10-20 mol% Pd) to the solution.[13]

-

-

Hydrogenation:

-

Seal the flask with a septum and evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.[13]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-phenylazetidine.

-

The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

-

Expected Yield: 70-90%

Characterization Data (3-Phenylazetidine):

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the azetidine ring protons, and the NH proton. |

| ¹³C NMR | Resonances for the aromatic carbons and the azetidine ring carbons. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product (134.19 g/mol ).[18] |

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous techniques.

-

Hydrogen Gas: Hydrogen is a highly flammable gas. The hydrogenation step should be performed in a well-ventilated fume hood, away from any ignition sources.

-

Palladium on Carbon: Palladium on carbon is flammable, especially when dry. Handle the catalyst carefully and do not allow it to dry out completely on the filter paper.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing these experiments.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of 3-phenylazetidine from N-benzhydryl 3-azetidinone. The methodology, grounded in well-established organic reactions, provides a practical route for obtaining this valuable building block for drug discovery and development. The detailed protocols, mechanistic explanations, and characterization data serve as a comprehensive resource for researchers in the field. Careful attention to anhydrous conditions and safety precautions is paramount for the successful and safe execution of this synthesis.

References

-

Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine. Synthetic Communications, 25(6), 803-809. [Link]

-

Tinant, B., Laurent, M. Y., Ceresiat, M., & Marchand-Brynaert, J. (2014). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]

-

Cunico, R. F., & Gaven, L. F. (1999). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 64(15), 5626-5627. [Link]

-

Kabalka, G. W., Akula, M. R., & Zhang, J. (2019). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. The Journal of Organic Chemistry, 84(17), 11097-11105. [Link]

-

Ly, N. T., Thaxton, A., & Trudell, M. L. (2013). Synthesis of 3,3-Diarylazetidines. University of New Orleans. [Link]

-

Saito, A., & Hanzawa, Y. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(11), 14696-14701. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-255. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of 3-Amino 3-Phenyl Azetidine. [Link]

-

ResearchGate. (n.d.). Formation of NH‐azetidines from Grignard reagents. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-para-methoxybenzyl protecting group. [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

-

PubMed Central. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

-

LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

-

Nature. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]

- K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.

-

PubChem. (n.d.). 1-(3-Hydroxypropyl)-3-phenylazetidin-3-ol. [Link]

-

PubChem. (n.d.). 3-Phenylazetidine. [Link]

-

ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

-

ResearchGate. (2018, March 6). SYNTHESIS OF SOME AZETIDINONE, OXAZIPINE COMPOUNDS FROM BENZYLIDINE PHENYL HYDRAZINES. [Link]

-

PubChem. (n.d.). (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. [Link]

-

University of Missouri–St. Louis. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

-

NIH. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzhydryl-3-oxoazetidine. [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

-

Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

Organic Syntheses. (n.d.). azetidine. [Link]

-

Organic Chemistry Portal. (n.d.). A Facile Deprotection of Secondary Acetamides. [Link]

-

RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]

-

Wikipedia. (n.d.). Phenylmagnesium bromide. [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb. [Link]

-

PubChem. (n.d.). Phenylmagnesium bromide. [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

Sources

- 1. Buy 3-Methyl-3-phenylazetidine | 5961-33-1 [smolecule.com]

- 2. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. leah4sci.com [leah4sci.com]

- 9. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

3-phenylazetidine structure and conformation

An In-Depth Technical Guide to the Structure and Conformation of 3-Phenylazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemical and conformational properties of the 3-phenylazetidine scaffold, a privileged motif in modern medicinal chemistry. Azetidines, as strained four-membered heterocycles, offer unique three-dimensional exit vectors and improved physicochemical properties compared to their five- and six-membered counterparts.[1] The conformation of the azetidine ring, particularly the orientation of the C3 substituent, is a critical determinant of molecular shape and biological activity. This document synthesizes foundational principles of azetidine stereochemistry, details the key experimental and computational methodologies for its characterization, and discusses the implications for rational drug design.

Introduction: The Rise of Azetidines in Drug Discovery

The pharmaceutical industry has shown a growing emphasis on designing sp³-rich, three-dimensional molecules to improve selectivity and access novel intellectual property.[1] In this context, azetidines have emerged as valuable scaffolds.[2] Their inherent ring strain (≈26 kcal/mol) and non-planar, puckered geometry provide a rigid framework that can favorably orient substituents for optimal interaction with biological targets.[3] Unlike more flexible linkers, the azetidine core restricts conformational freedom, which can lead to a lower entropic penalty upon binding and thus higher affinity. Furthermore, the nitrogen atom provides a handle for modifying aqueous solubility and serves as a key hydrogen-bond acceptor.[1]

The 3-phenylazetidine moiety, in particular, is a versatile building block that combines this desirable three-dimensional core with a phenyl group, a common pharmacophore element. Understanding its conformational landscape is therefore paramount for any drug development professional seeking to leverage this scaffold.

Synthesis of the 3-Phenylazetidine Core

The construction of the strained azetidine ring requires specific synthetic strategies. While numerous methods exist for azetidine synthesis, including [2+2] cycloadditions and ring expansions of aziridines, a common and effective approach involves the intramolecular cyclization of precursors containing a nitrogen nucleophile and a suitable leaving group.[4][5]

A representative synthetic strategy for a 3-substituted azetidine, such as a 3-amino-3-phenylazetidine derivative, begins with a protected azetidin-3-one.[6][7] The rationale for using a protected ketone is to control the reactivity and introduce the desired functionalities in a stepwise manner.

Caption: A generalized synthetic route to a 3-phenylazetidine derivative.

This multi-step approach allows for the controlled installation of both the amino and phenyl groups at the C3 position, culminating in the desired scaffold after a final deprotection step.[7]

The Conformational Landscape of 3-Phenylazetidine

Azetidine Ring Puckering

Contrary to a planar representation, the azetidine ring is not flat. It adopts a puckered conformation to alleviate the torsional strain inherent in a four-membered ring.[8][9] This results in a dynamic equilibrium between two equivalent puckered forms, rapidly interconverting via a higher-energy planar transition state. The degree of puckering is a key structural parameter.

Axial vs. Equatorial Substituent Orientation

The introduction of a substituent at the C3 position breaks the symmetry of the ring, leading to two distinct, non-equivalent puckered conformations. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position.[8]

-

Pseudo-axial: The substituent is oriented roughly perpendicular to the mean plane of the ring.

-

Pseudo-equatorial: The substituent is oriented roughly within the mean plane of the ring.

For the 3-phenylazetidine scaffold, the phenyl group is sterically demanding. Consequently, the conformer where the phenyl group occupies the pseudo-equatorial position is strongly favored to minimize steric clashes with the protons on the C2 and C4 atoms of the azetidine ring.[8] The axial conformer, while a contributor to the overall population, exists at a higher energy level.

Caption: Ring inversion of 3-phenylazetidine between the favored equatorial and disfavored axial conformers.

The energy difference (ΔG) between these two states dictates their relative populations at equilibrium, while the energy barrier to interconversion (ΔG‡, the ring inversion barrier) determines the rate at which they interchange.

Methodologies for Conformational Elucidation

A combination of experimental and computational techniques is required to fully characterize the conformational landscape of 3-phenylazetidine.

Caption: Workflow for combining experimental and computational methods.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[9]

Objective: To determine the dominant conformation and, if possible, the dynamics of ring inversion.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified 3-phenylazetidine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence conformational equilibria.

-

1D ¹H NMR Acquisition:

-

Rationale: Provides initial information on chemical shifts and proton-proton coupling constants (J-values). The multiplicity and J-values of the C3 proton are particularly informative.

-

Expected Observation: In the favored equatorial conformation, the C3 proton is axial. It will exhibit a larger coupling constant to the adjacent axial protons on C2/C4 compared to the equatorial protons.

-

-

2D COSY (Correlation Spectroscopy) Acquisition:

-

Rationale: To unambiguously assign which protons are coupled to each other, confirming the connectivity of the spin systems in the ring.

-

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

-

Rationale: This is the definitive experiment for determining through-space proximity. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded.

-

Self-Validation: A strong NOE cross-peak between the ortho-protons of the phenyl ring and the axial protons on C2 and C4 provides conclusive evidence for the pseudo-equatorial orientation of the phenyl group. The absence of such a cross-peak would suggest an alternative conformation.

-

-

Variable Temperature (VT) NMR (Optional):

-

Rationale: To study the dynamics of ring inversion. By lowering the temperature, the interconversion can be slowed on the NMR timescale, potentially allowing for the observation of distinct signals for both the axial and equatorial conformers. This allows for the calculation of the ring inversion energy barrier (ΔG‡).

-

| Parameter | Expected Value for Equatorial Phenyl Conformer | Rationale |

| ³J(H₃ₐₓ, H₂ₐₓ/H₄ₐₓ) | ~6-8 Hz | Dihedral angle is close to 180°, leading to a large coupling constant.[10] |

| ³J(H₃ₐₓ, H₂ₑq/H₄ₑq) | ~3-5 Hz | Dihedral angle is close to 60°, leading to a smaller coupling constant.[10] |

| NOE Signal | Present between phenyl ortho-protons and C2/C4 axial protons | Indicates spatial proximity, confirming the equatorial orientation of the phenyl ring.[10] |

Computational Protocol: Density Functional Theory (DFT)

Computational modeling provides quantitative data on the energies and geometries of different conformers.[11]

Objective: To calculate the relative energies of the axial and equatorial conformers and the transition state for their interconversion.

Methodology:

-

Structure Preparation: Build initial 3D structures for both the pseudo-axial and pseudo-equatorial conformers of 3-phenylazetidine using a molecular editor.

-

Conformational Search: Perform a systematic or stochastic conformational search using a lower-level theory (e.g., molecular mechanics with an MMFF94 force field) to identify all low-energy minima on the potential energy surface.

-

Geometry Optimization:

-

Rationale: To find the lowest energy structure for each conformer.

-

Procedure: Submit the lowest-energy conformers from the search to a full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G* basis set.[11] An implicit solvation model (like SMD or PCM) can be included to simulate the solvent environment.

-

-

Frequency Calculation:

-

Rationale: To confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermochemical properties like Gibbs Free Energy (G).

-

Self-Validation: The presence of a single imaginary frequency for a transition state search confirms it is a true saddle point on the energy surface.

-

-

Energy Analysis: Compare the calculated Gibbs Free Energies of the optimized conformers. The energy difference (ΔG = G_axial - G_equatorial) provides the relative population of the two states at a given temperature.

Impact on Drug Design and Structure-Activity Relationships (SAR)

The defined, puckered nature of the 3-phenylazetidine scaffold has profound implications for drug design.

-

Precise Vectorial Display: The rigid ring presents the phenyl group and any substituent on the nitrogen in well-defined spatial vectors. This is critical for optimizing interactions in a receptor binding pocket. Swapping from an equatorial to an axial-favoring substituent (e.g., through derivatization) would dramatically alter the molecule's 3D shape and its biological activity.

-

Improved Physicochemical Properties: The introduction of the azetidine nitrogen often improves aqueous solubility and can serve as a bioisostere for other groups, potentially modulating properties like pKa and metabolic stability.[1]

-

SAR Exploration: The C3 position provides a clear exit vector for further substitution on the phenyl ring (para, meta, ortho). The conformation of the core ring will dictate how these new substituents are presented to a target protein, directly influencing structure-activity relationships.

Conclusion

The 3-phenylazetidine core is a non-planar, puckered system that strongly favors a conformation with the phenyl group in a pseudo-equatorial position to minimize steric strain. This conformational preference is a defining feature of the scaffold and is critical for its successful application in medicinal chemistry. A robust characterization of this behavior requires an integrated approach, combining the solution-state insights from advanced NMR techniques with the quantitative energetic data from computational modeling. For drug development professionals, a deep understanding of this conformational landscape is not merely academic; it is a prerequisite for the rational design of novel therapeutics that can fully exploit the unique structural and physicochemical advantages offered by this privileged scaffold.

References

-

Bacqué, E., Paris, J., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine. Synthetic Communications, 25(6), 803-812. [Link]

- Bacqué, E., Paris, J., & Le Bitoux, S. (1995). Full-text of Synthesis of 3-Amino 3-Phenyl Azetidine.

-

Li, G., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(17), 11847-11858. [Link]

-

Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

-

Ho, J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

-

Haughey, M., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenylazetidine. PubChem Compound Database. [Link]

-

Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37, 1-18. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenylazetidine. PubChem Compound Database. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. RSC Publishing. [Link]

-

Semantic Scholar. (n.d.). Configuration and conformation of substituted azetidines. Semantic Scholar. [Link]

-

Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Patel, K., et al. (2010). Synthesis, spectral characterization and antimicrobial studies of some novel 3-phenylthio/3-phenoxy azetidine-2-one. Trade Science Inc. Journals. [Link]

-

Singh, G., et al. (2023). Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]

-

Al-Zoubi, R. M., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences. [Link]

-

NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. NIST Chemistry WebBook. [Link]

-

Claramunt, R. M., & Elguero, J. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Institute of Organic Chemistry and Biochemistry, Academy of Sciences of the Czech Republic. [Link]

-

Reich, H. (n.d.). Structure Determination Using Spectroscopic Methods. Organic Chemistry Data. [Link]

-

Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

-

Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-Methyl-3-phenylazetidine | 5961-33-1 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Azetidines [manu56.magtech.com.cn]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-Phenylazetidine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Phenylazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce a vectorially diverse array of substituents make it a valuable component in the design of novel therapeutics. Within this class of compounds, 3-phenylazetidine derivatives have garnered significant attention due to their presence in a multitude of biologically active molecules. These derivatives have shown promise in targeting a range of conditions, from neurological disorders to infectious diseases.[1][2]

The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity during drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation of 3-phenylazetidine derivatives. This guide provides a comprehensive overview of the expected spectroscopic data for this important class of compounds, offering insights into the interpretation of their spectra and detailing the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For 3-phenylazetidine derivatives, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms, the chemical environment of protons and carbons, and the stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectra of 3-phenylazetidine derivatives are characterized by distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the azetidine ring.

Expected Chemical Shifts (δ) in CDCl₃:

| Proton(s) | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Phenyl-H | 7.20 - 7.40 | Multiplet (m) | - | The exact chemical shifts and multiplicity depend on the substitution pattern of the phenyl ring. |

| Azetidine-CH (C3-H) | 3.80 - 4.50 | Multiplet (m) | 5.0 - 9.0 | The chemical shift is influenced by the substituent at the 3-position and the nitrogen atom. |

| Azetidine-CH₂ (C2-H, C4-H) | 3.20 - 4.00 | Multiplet (m) | 5.0 - 9.0 | These protons are often diastereotopic, leading to complex splitting patterns. N-substitution significantly impacts their chemical shift. |

| NH (if present) | 1.50 - 3.00 | Broad singlet (br s) | - | The chemical shift is concentration and solvent-dependent; may exchange with D₂O. |

Causality Behind Experimental Choices:

The choice of solvent, typically deuterated chloroform (CDCl₃), is crucial as it solubilizes a wide range of organic compounds and is relatively inert. The magnetic field strength of the NMR spectrometer (e.g., 400 MHz) determines the resolution of the spectrum; higher field strengths provide better separation of signals, which is particularly important for resolving the complex multiplets of the azetidine ring protons.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 3-phenylazetidine derivative in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon(s) | Typical Chemical Shift (ppm) | Notes |

| Phenyl-C (quaternary) | 140 - 145 | The carbon atom directly attached to the azetidine ring. |

| Phenyl-C (CH) | 125 - 129 | Multiple signals are expected for the aromatic carbons. |

| Azetidine-C (C3) | 35 - 45 | The chemical shift is highly dependent on the substituent at this position. |

| Azetidine-C (C2, C4) | 50 - 65 | N-substitution significantly influences the chemical shifts of these carbons. |

Causality Behind Experimental Choices:

Proton-decoupled ¹³C NMR is the standard experiment, as it simplifies the spectrum to single lines for each unique carbon atom, making it easier to interpret. The choice of solvent is the same as for ¹H NMR.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for less sensitive instruments or for compounds with low solubility.

-

Instrument Setup: Use the same tuned and shimmed instrument.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Expected Absorption Frequencies (ν̃) in cm⁻¹:

| Functional Group | Typical Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | Present in N-unsubstituted or secondary azetidines. Often a broad peak.[3] |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | |

| C=O Stretch (if present) | 1650 - 1750 | Strong | For azetidin-2-one derivatives.[3][4] |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak | A series of bands is characteristic of the phenyl group. |

| C-N Stretch | 1000 - 1250 | Medium |

Causality Behind Experimental Choices:

The sample can be analyzed as a thin film (for oils), a KBr pellet (for solids), or in solution. The choice depends on the physical state of the compound and the desired information. KBr pellets are common for obtaining a general overview of the functional groups in a solid sample.

Experimental Protocol for IR Spectroscopy (KBr Pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid 3-phenylazetidine derivative with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Patterns:

The molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound.[5] Common fragmentation pathways for 3-phenylazetidine derivatives include:

-

Loss of the phenyl group: This will result in a fragment corresponding to the azetidine ring.

-

Ring opening: The strained four-membered ring can undergo cleavage to form stable carbocations.

-

Fragmentation of substituents: Any substituents on the phenyl ring or the azetidine nitrogen will also undergo characteristic fragmentation.

Causality Behind Experimental Choices:

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, providing a detailed fragmentation pattern. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel 3-phenylazetidine derivative.

Caption: Workflow for the spectroscopic characterization of 3-phenylazetidine derivatives.

Visualizing a General Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a simplified, general fragmentation pathway for a 3-phenylazetidine derivative in mass spectrometry.

Caption: General fragmentation pathways for 3-phenylazetidine derivatives in MS.

Conclusion

The spectroscopic characterization of 3-phenylazetidine derivatives is a critical step in their development as potential therapeutic agents. A combination of NMR, IR, and MS provides a comprehensive picture of their molecular structure. By understanding the expected spectral features and employing sound experimental protocols, researchers can confidently elucidate the structures of these important compounds, paving the way for further investigation into their biological activities.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- National Center for Biotechnology Information. (n.d.). N-Phenylazetidine. PubChem.

- PubMed. (n.d.). Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment.

- PubMed. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- National Institute of Standards and Technology. (n.d.). Azetidine, 3-methyl-3-phenyl-. NIST WebBook.

- Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3.

- Chemical Shifts. (n.d.). 3,3-DIPENTYL-1-(PHENYLMETHOXY)-AZETIDINE - Optional[13C NMR].

- National Center for Biotechnology Information. (n.d.). 3-Phenylazetidine. PubChem.

- PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

- Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies.

- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020).

- Chemical Shifts. (n.d.). 3-Methyl-1,3-diphenylazetidine-2,4-dione - Optional[13C NMR].

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Park, S. H., et al. (2023). Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis. Journal of the American Chemical Society.

- RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.

- Yao, R.-S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.

- Fossey, J. S., et al. (n.d.). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry.

- PubMed. (1992). Synthesis and chemical characterization of N-substituted phenoxazines directed toward reversing vinca alkaloid resistance in multidrug-resistant cancer cells. Journal of Medicinal Chemistry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Smolecule. (2023). 3-Methyl-3-phenylazetidine.

- PubMed. (n.d.). Synthesis and Assessment of 3-Substituted Phenazines as Novel Antichlamydial Agents.

- ResearchGate. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives.

- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.

- MDPI. (n.d.). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of 3-Methyl-3-phenylazetidine in Polar Solvents: A Technical Guide for Drug Development Professionals

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer a unique combination of properties that can positively influence the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] The incorporation of the azetidine moiety has been shown to enhance metabolic stability, improve aqueous solubility, and provide novel vectors for molecular exploration compared to more conventional saturated heterocycles.[3] This guide focuses on a specific, yet representative, member of this class: 3-methyl-3-phenylazetidine. We will delve into its solubility characteristics in polar solvents, a critical parameter for drug formulation and delivery. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies.

Physicochemical Properties of 3-Methyl-3-phenylazetidine: A Quantitative Overview

Understanding the intrinsic physicochemical properties of a molecule is paramount to predicting its behavior in various solvent systems. For 3-methyl-3-phenylazetidine, a combination of calculated and qualitative data provides a foundational understanding of its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | PubChem[4] |

| Molecular Weight | 147.22 g/mol | PubChem[4] |

| Calculated logP (Octanol/Water) | 1.548 | Cheméo[5] |

| Calculated Water Solubility (log₁₀S) | -1.87 | Cheméo[5] |

The calculated octanol/water partition coefficient (logP) of 1.548 suggests that 3-methyl-3-phenylazetidine possesses a moderate degree of lipophilicity.[5] The calculated water solubility, with a log₁₀S of -1.87, translates to an estimated aqueous solubility of approximately 13.49 mg/L or 91.6 µM.[5] It is crucial to note that this is a computationally derived value and experimental verification is essential.

For structurally similar compounds, such as certain (R)-azetidine-2-carboxamide analogues, good aqueous solubility (above 60 µg/mL) has been reported, indicating that the azetidine scaffold is amenable to achieving favorable solubility profiles.[1] Furthermore, qualitative assessments of 1-methyl-3-phenylazetidine indicate its solubility in polar organic solvents like ethanol.[6]

Caption: Chemical structure of 3-methyl-3-phenylazetidine.

Factors Influencing the Solubility of 3-Methyl-3-phenylazetidine in Polar Solvents

The solubility of 3-methyl-3-phenylazetidine in polar solvents is a multifactorial phenomenon governed by its structural features and the properties of the solvent.

-

Hydrogen Bonding: The secondary amine within the azetidine ring can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). This capability is a primary driver of solubility in protic polar solvents like water and alcohols (e.g., methanol, ethanol). The solvent's ability to engage in hydrogen bonding with the solute is a key determinant of miscibility.

-

Polarity and Dipole Moment: The presence of the nitrogen heteroatom introduces a dipole moment to the molecule, enhancing its interaction with polar solvent molecules. The overall polarity of the molecule, however, is balanced by the nonpolar phenyl and methyl substituents.

-

Lipophilicity: The phenyl and methyl groups contribute to the molecule's lipophilic character. This can limit solubility in highly polar solvents like water but may enhance it in solvents of intermediate polarity, such as ethanol, which possesses both a polar hydroxyl group and a nonpolar ethyl chain.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a significant barrier to dissolution. The specific crystalline form (polymorph) of 3-methyl-3-phenylazetidine will influence its melting point and, consequently, its thermodynamic solubility.

Experimental Determination of Solubility: A Practical Guide

To move beyond theoretical calculations and obtain robust, reliable data, experimental determination of solubility is indispensable. Two common methodologies employed in drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery for rapid screening of compounds. It measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, precipitates in an aqueous buffer.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-methyl-3-phenylazetidine in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.08 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation and Shaking: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Caption: Workflow for the kinetic solubility assay.

Thermodynamic Solubility Assay

Considered the "gold standard," this method measures the equilibrium solubility of a compound in a saturated solution. It is a lower-throughput but more accurate representation of a compound's true solubility.

-

Addition of Excess Solid: Add an excess amount of solid 3-methyl-3-phenylazetidine to a vial containing a known volume of the desired polar solvent (e.g., water, PBS pH 7.4, ethanol). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A standard curve of the compound in the same solvent system is required for accurate quantification.

-

Data Analysis: The measured concentration from the HPLC analysis represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Caption: Workflow for the thermodynamic solubility assay.

Concluding Remarks for the Practicing Scientist

The solubility of 3-methyl-3-phenylazetidine in polar solvents is a critical determinant of its utility in drug discovery and development. While computational predictions provide a valuable starting point, rigorous experimental determination through both kinetic and thermodynamic assays is essential for obtaining actionable data. The interplay of hydrogen bonding capacity, overall molecular polarity, and the lipophilic contributions of the phenyl and methyl substituents dictates its solubility profile. By understanding these fundamental principles and employing robust experimental methodologies, researchers can effectively characterize and optimize the solubility of this and other promising azetidine-containing compounds, thereby accelerating the path to new therapeutic entities.

References

-

Solubility of Things. 1-methyl-3-phenyl-azetidine. [Link]

-

Ghattas, W., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 534-559. [Link]

-

Ghattas, W., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15916-15940. [Link]

-

Cheméo. Chemical Properties of Azetidine, 3-methyl-3-phenyl- (CAS 5961-33-1). [Link]

-

Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Solubility of Things. 3-isopropyl-3-phenyl-azetidine. [Link]

-

ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

RSC Publishing. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. [Link]

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

-

Future Science. The impact of N-methylation on aqueous solubility and lipophilicity. [Link]

-

ResearchGate. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. [Link]

-

RSC Publishing. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. [Link]

-

PubMed. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. [Link]

-

ResearchGate. Structure of azetidine-containing compounds found in nature. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

-

PubChemLite. 1-methyl-3-phenylazetidine (C10H13N). [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

-

PubChem. 3-Methyl-3-phenylazetidine. [Link]

-

PubChem. Azetidine, 1-methyl-3-phenyl-. [Link]

-

PubChem. 3-Phenylazetidine. [Link]

-

National Institutes of Health. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. [Link]

-

University of Canterbury. The reactivity of azetidines and cyclic imines. [Link]

-

PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

Sources

- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methyl-3-phenylazetidine | C10H13N | CID 22249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Azetidine, 3-methyl-3-phenyl- (CAS 5961-33-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

The Azetidine Scaffold: A Technical Guide to 3-Phenylazetidine for Drug Discovery

Introduction: The Rising Prominence of the Azetidine Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a compelling structural motif.[1] Its inherent ring strain and non-planar geometry provide a rigid framework that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility when incorporated into drug candidates.[1][2] This guide focuses on a key exemplar, 3-phenylazetidine, providing researchers, scientists, and drug development professionals with a foundational understanding of its core properties and synthesis.

Core Physicochemical Properties of 3-Phenylazetidine

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in drug design and synthesis. 3-Phenylazetidine is a substituted azetidine that serves as a valuable building block in the synthesis of more complex molecules.[3][4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [5][6] |

| Molecular Weight | 133.19 g/mol | [5][6] |

| IUPAC Name | 3-phenylazetidine | [5] |

| CAS Number | 4363-13-7 | [5][6] |

| Boiling Point | 226.8 °C at 760 mmHg | [3][7] |

| Density | 1.015 g/cm³ | [3][7] |

| Flash Point | 93.5 °C | [3][7] |

| pKa (Predicted) | 10.63 ± 0.40 | [3] |

Strategic Synthesis of Substituted Azetidines: A Methodological Overview

The synthesis of azetidine rings can be challenging due to their strained nature. However, various strategies have been developed, broadly categorized into cyclizations that form C-N or C-C bonds, cycloadditions, and ring contractions or expansions.[8] Intramolecular cyclization of γ-amino alcohols or halides is a common and effective approach.

For the purpose of this guide, we will outline a generalized, yet plausible, multi-step synthetic protocol for a substituted 3-phenylazetidine derivative, drawing upon established principles of azetidine synthesis. This protocol is designed to be self-validating, with each step's success being crucial for the next.

Experimental Protocol: Synthesis of N-protected 3-phenylazetidine

This protocol describes a conceptual pathway for synthesizing an N-protected 3-phenylazetidine, a versatile intermediate for further functionalization. The choice of a protecting group, such as a tosyl (Ts) or benzhydryl group, is critical for directing reactivity and ensuring stability during subsequent synthetic transformations.

Step 1: Preparation of a Suitable Precursor

The journey begins with a commercially available starting material, such as 1,3-dichloro-2-phenylpropane. The causality behind this choice lies in its pre-installed phenyl group at the desired position and two reactive halide sites ready for nucleophilic substitution.

Step 2: Intramolecular Cyclization

The key ring-forming step involves reacting the precursor with a primary amine that also serves as a protecting group, for instance, tosylamide. The reaction is typically carried out in the presence of a base to facilitate the intramolecular nucleophilic substitution, leading to the formation of the strained four-membered ring.

Methodology:

-

Dissolve 1,3-dichloro-2-phenylpropane in a suitable aprotic polar solvent like dimethylformamide (DMF).

-

Add tosylamide and a non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0 °C to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product via column chromatography to yield N-tosyl-3-phenylazetidine.

Step 3: Deprotection (Optional but often necessary)

The final step, if the free amine is desired, is the removal of the protecting group. The choice of deprotection conditions is entirely dependent on the protecting group used. For a tosyl group, reductive cleavage using sodium in liquid ammonia or other harsh conditions might be necessary. For a benzhydryl group, catalytic hydrogenation is a milder and often preferred method.[9][10]

Methodology (for Benzhydryl Deprotection):

-

Dissolve the N-benzhydryl-3-phenylazetidine in a solvent like methanol.[10]

-

Add a palladium-based catalyst, such as 20% Pd(OH)₂/C.[10]

-

Carry out the hydrogenolysis under a hydrogen atmosphere (e.g., 20 bar) at a slightly elevated temperature (e.g., 40°C).[10]

-

After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the desired 3-phenylazetidine.[10]

Workflow Visualization

Caption: Synthetic workflow for 3-phenylazetidine.

Applications in Drug Development

The 3-phenylazetidine scaffold is a valuable building block for several reasons. The phenyl group can be further functionalized, and the secondary amine of the azetidine ring provides a reactive handle for introducing a wide variety of substituents. This allows for the exploration of chemical space and the fine-tuning of a molecule's properties to achieve desired biological activity. Azetidine-containing compounds have been investigated for their potential as antibacterial agents, central nervous system modulators, and more.[1][11] The rigidity of the azetidine ring can lead to higher selectivity for biological targets, a crucial aspect of modern drug design.[1]

Conclusion

3-Phenylazetidine, with its well-defined molecular weight and formula, represents a cornerstone building block in the synthesis of novel therapeutics. Its unique structural and chemical properties, stemming from the strained four-membered ring, offer medicinal chemists a powerful tool to enhance the drug-like properties of their lead compounds. The synthetic pathways, while requiring careful execution, are accessible and provide a gateway to a rich and diverse chemical space. As the demand for innovative drug candidates continues to grow, the strategic application of scaffolds like 3-phenylazetidine will undoubtedly play a pivotal role in the future of drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28901586, 3-Phenylazetidine. Retrieved from [Link]

-

Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine. Synthetic Communications, 25(6), 803-812. Retrieved from [Link]

-

Bacqué, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine. [PDF]. Retrieved from [Link]

-

LookChem. (n.d.). 3-phenylazetidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22249, 3-Methyl-3-phenylazetidine. Retrieved from [Link]

-

Chemsrc. (2025, August 24). 3-Phenylazetidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23625, Azetidine, 1-methyl-3-phenyl-. Retrieved from [Link]

-

Zhang, X., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Azetidine, 3-methyl-3-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-17. Retrieved from [Link]

-

Singh, A. K., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]

-

Singh, A. K., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Retrieved from [Link]

-

Domainex Synthesis Group. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. Buy 3-Methyl-3-phenylazetidine | 5961-33-1 [smolecule.com]

- 5. 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 3-Phenylazetidine | CAS#:4363-13-7 | Chemsrc [chemsrc.com]

- 8. Synthesis of Azetidines [manu56.magtech.com.cn]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. lifechemicals.com [lifechemicals.com]

stability of 3-phenylazetidine under acidic conditions

An In-depth Technical Guide to the Stability of 3-Phenylazetidine Under Acidic Conditions

Authored by: A Senior Application Scientist

Abstract

Azetidines are saturated four-membered heterocyclic amines that represent a significant structural motif in medicinal chemistry. Their utility as pharmacophores is growing, making a thorough understanding of their chemical stability paramount for drug development professionals. This guide provides a detailed examination of the , synthesizing theoretical principles with practical, field-proven insights. We will explore the underlying mechanisms of potential degradation, present methodologies for stability assessment, and offer guidance on handling and formulation.

Introduction: The Azetidine Moiety in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable building block in modern drug discovery. Its rigid, three-dimensional structure allows for precise vectoral positioning of substituents, enabling chemists to explore chemical space more effectively than with more flexible aliphatic chains or larger rings. The 3-phenylazetidine scaffold, in particular, serves as a key intermediate and structural component in a variety of biologically active compounds.

However, the inherent ring strain of the azetidine core raises valid questions regarding its stability, particularly during synthesis, purification, and formulation, where acidic conditions are frequently employed. This guide aims to provide a comprehensive overview of the factors governing the stability of 3-phenylazetidine in acidic environments.

The Dichotomy of Azetidine Reactivity in Acidic Media

The behavior of 3-phenylazetidine in the presence of acid is governed by a fundamental dichotomy:

-

Protonation and Stabilization: The basic nitrogen atom of the azetidine ring readily protonates in the presence of acid to form a thermodynamically stable azetidinium salt. This protonation effectively deactivates the nitrogen as a nucleophile, protecting the ring from certain degradation pathways. The successful synthesis and isolation of 3-phenylazetidine hydrochloride is a testament to its stability as a salt in the presence of a strong acid like hydrochloric acid.

-

Acid-Catalyzed Ring Opening: Conversely, the protonated azetidinium ion can be susceptible to nucleophilic attack, leading to ring opening. The high ring strain of the four-membered ring provides a thermodynamic driving force for this process. The facility of this ring-opening is highly dependent on several factors, including the nature of the acid, the presence of nucleophiles, temperature, and the substitution pattern on the azetidine ring.

The interplay between these two pathways is critical to understanding the practical stability of 3-phenylazetidine.

Mechanistic Insights into Acid-Mediated Degradation

The primary pathway for the degradation of 3-phenylazetidine in acidic media is the acid-catalyzed nucleophilic ring-opening of the corresponding azetidinium ion.[1][2][3] The rate and regioselectivity of this process are influenced by several key factors.

The Role of the Acid

Both Brønsted and Lewis acids can promote the ring-opening of azetidines.[4][5] For Brønsted acids, the pKa of the acid and the resulting concentration of the protonated azetidinium species are critical. Stronger acids will lead to a higher concentration of the reactive azetidinium ion. It is important to note that the pKa of the azetidine nitrogen is a key determinant of stability, with factors that reduce the basicity of the nitrogen potentially enhancing stability under acidic conditions.[6]

The Nature of the Nucleophile

The presence of a nucleophile is often required for the ring-opening to proceed at a significant rate. Common nucleophiles in pharmaceutical systems include water, halides (from the acid), and other functional groups present in the molecule or formulation excipients. Studies have shown that various nucleophiles, including azide, benzylamine, and acetate, can effectively open azetidinium ions.[1]

Intramolecular vs. Intermolecular Ring Opening

Degradation can occur through either intermolecular or intramolecular pathways. Intermolecular ring-opening involves attack by an external nucleophile, while intramolecular ring-opening can occur if a nucleophilic functional group is present elsewhere in the molecule.[6] For 3-phenylazetidine itself, intermolecular pathways are the primary concern.

Regioselectivity of Ring Opening

Figure 1. Generalized mechanism for the acid-catalyzed ring-opening of 3-phenylazetidine.

Experimental Design for Stability Assessment

A robust understanding of the requires well-designed experimental protocols. The following outlines a comprehensive approach based on industry best practices.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and elucidating degradation pathways.[7] These studies involve subjecting 3-phenylazetidine to conditions more severe than those it would typically encounter.

Table 1: Recommended Forced Degradation Conditions for 3-Phenylazetidine

| Stress Condition | Recommended Parameters | Target Degradation | Potential Products |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 5-20% | Ring-opened amino alcohols, haloamines |

| Acid Hydrolysis | 0.01 M HCl at 40 °C | 5-20% | Ring-opened amino alcohols, haloamines |

| Aqueous Buffer | pH 2.0 buffer at 40 °C | 5-20% | Ring-opened amino alcohols |

| Photostability | ICH Q1B conditions (in acidic solution) | 5-20% | Photodegradation products (structure dependent) |

Detailed Experimental Protocol: Acid Hydrolysis

This protocol provides a self-validating system for assessing the stability of 3-phenylazetidine in an acidic solution.

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve 3-phenylazetidine hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Preparation of Stress Samples:

-

For each time point, transfer a known volume of the stock solution into a vial.

-

Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Prepare a control sample by adding an equal volume of water instead of acid.

-

-

Incubation:

-

Place the vials in a calibrated oven or water bath at the desired temperature (e.g., 60 °C).

-

Pull samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

-

Sample Quenching and Analysis:

-

At each time point, remove a vial and immediately quench the reaction by neutralizing the acid with a suitable base (e.g., 0.2 M NaOH) to prevent further degradation.

-

Analyze the samples by a stability-indicating HPLC method.

-

Figure 2. A typical workflow for conducting a forced degradation study.

Analytical Method Considerations

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. A reversed-phase HPLC method with UV detection is typically suitable. The method must be validated to demonstrate specificity, linearity, accuracy, and precision.